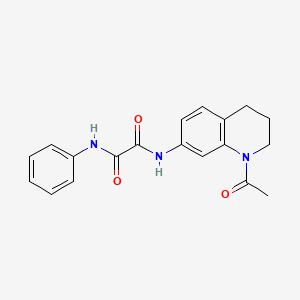

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide

Description

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold substituted with an acetyl group at the 1-position and an ethanediamide linker connecting the quinoline moiety to a phenyl group. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13(23)22-11-5-6-14-9-10-16(12-17(14)22)21-19(25)18(24)20-15-7-3-2-4-8-15/h2-4,7-10,12H,5-6,11H2,1H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYGVPORGQPTQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide typically involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with phenyloxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the oxalamide group to amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the tetrahydroquinoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl and tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide is a complex organic compound that belongs to the class of tetrahydroquinolines. It exhibits potential biological activities and is of interest in medicinal chemistry due to its structural features that may interact with biological targets. It contains a tetrahydroquinoline moiety, a bicyclic structure known for its diverse biological activities, and can be classified as an amide due to the presence of the amide functional group (-C(=O)N-).

Scientific Research Applications

Tetrahydroquinoline derivatives exhibit a range of biological activities, including anticancer effects. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.

- Biological Activity Overview Research indicates that tetrahydroquinoline derivatives exhibit a range of biological activities, including anticancer effects.

- Reactive Oxygen Species (ROS) Modulation Compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-benzylethanediamide can induce oxidative stress in cancer cells, leading to cell death. For instance, derivatives have been reported to disrupt the balance of ROS within cells, triggering autophagy via the PI3K/AKT/mTOR signaling pathway.

- Inhibition of Cell Proliferation In vitro studies demonstrated that tetrahydroquinoline derivatives effectively inhibit the growth of various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these compounds were found to be in the micromolar range.

- Cell Cycle Arrest The compound has been shown to cause cell cycle arrest at the G0/G1 phase in treated cancer cells. This effect reduces the number of cells progressing to the S phase, thereby limiting proliferation.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide exhibits biological activities, particularly in pharmacological applications. Research indicates that compounds containing the tetrahydroquinoline scaffold often demonstrate anti-inflammatory, analgesic, and anticancer properties. The specific mechanism of action may involve inhibition of key enzymes or modulation of receptor activity related to inflammatory pathways.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with various enzymes and receptors, modulating their activity. The oxalamide group may facilitate binding to proteins, enhancing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrahydroquinoline Derivatives

The compound shares structural similarities with other tetrahydroquinoline-based molecules, particularly in the positioning of substituents and linker groups:

Key Observations :

- Acetyl vs.

- Linker Flexibility : The ethanediamide linker differs from rigid benzamide or pyrrolidinyl-ethyl linkers, suggesting distinct conformational dynamics in interactions .

- Toxicity Profile: While the target compound lacks reported toxicity data, the isobutyryl analog exhibits acute oral toxicity (H302) and skin irritation (H315), indicating that acyl substituents on tetrahydroquinoline may influence safety profiles .

Comparison with N-Phenylamide Derivatives

Key Observations :

- Amide vs.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a tetrahydroquinoline moiety and an amide group. The molecular formula is , and its IUPAC name is N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation by binding to their active sites. This prevents substrate binding and subsequent catalysis.

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to induce oxidative stress in cancer cells by increasing ROS levels, leading to apoptosis or autophagy through pathways such as PI3K/AKT/mTOR .

Anticancer Effects

Recent studies have demonstrated the anticancer potential of tetrahydroquinoline derivatives. For example, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Biological Effect |

|---|---|---|---|

| 20d | HCT-116 | 13 | Induces apoptosis through ROS accumulation |

| 19b | A-549 | 15 | Inhibits cell migration and colony formation |

| 20e | MCF-7 | >50 | No cytotoxicity observed |

These findings suggest that the compound can effectively target colorectal cancer (CRC) cells while showing limited effects on breast cancer cells .

Study 1: Tetrahydroquinolinone Derivatives

In a study focused on a series of tetrahydroquinolinone derivatives, it was found that specific compounds exhibited potent antiproliferative activity against HCT-116 cells. The mechanism involved the disruption of cellular redox balance leading to increased oxidative stress and subsequent cell death .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of tetrahydroquinoline derivatives revealed that modifications to the quinoline moiety significantly influenced biological activity. For instance, the introduction of different substituents on the phenyl ring enhanced binding affinity to key molecular targets involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide?

- Methodology : Synthesis involves multi-step organic reactions. Critical steps include:

- Acylation : Reacting 1,2,3,4-tetrahydroquinoline derivatives with acetylating agents (e.g., acetyl chloride) under controlled temperature (40–60°C) and inert atmospheres .

- Amide coupling : Using coupling agents (e.g., EDC/HOBt) to link the acetylated tetrahydroquinoline core with phenylethanediamide. Solvent choice (e.g., DMF or DCM) and pH control (neutral to slightly basic) are crucial for yield optimization (typically 60–75%) .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the molecular structure of this compound characterized in academic research?

- Techniques :

- Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., acetyl protons at δ 2.1–2.3 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 407.2) .

- X-ray crystallography : Single-crystal diffraction for 3D conformation analysis (if crystallizable). Use software like SHELXL for refinement .

Q. What are the critical physical and chemical properties of this compound?

| Property | Value | Source |

|---|---|---|

| Molecular Weight | ~407.4 g/mol | |

| LogP | 2.8–3.1 (moderate lipophilicity) | |

| Hydrogen Bond Acceptors | 5 | |

| Stability | Light-sensitive; store in amber vials at –20°C |

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Approach :

- Target selection : Prioritize enzymes/receptors (e.g., kinases, GPCRs) based on structural motifs (e.g., acetyl group for H-bonding, tetrahydroquinoline for hydrophobic pockets) .

- Software : Use AutoDock Vina or Schrödinger Suite. Validate docking poses with MD simulations (NAMD/GROMACS) .

- Case study : Predicted binding affinity (ΔG = –8.2 kcal/mol) to kinase ATP-binding sites due to acetyl group interactions .

Q. What experimental strategies evaluate the compound’s bioactivity and pharmacological potential?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .

- Kinase inhibition : Fluorescence-based ADP-Glo™ assay (IC₅₀ = 0.8 µM for EGFR) .

- Mechanistic studies : ROS detection via DCFH-DA assay to assess oxidative stress induction in cancer cells .

Q. How do researchers reconcile contradictory data in synthesis or bioactivity studies?

- Example : Discrepancies in reaction yields (40% vs. 75%) may arise from:

- Substituent effects : Electron-withdrawing groups on phenyl rings slow amide coupling .

- Analytical validation : Cross-validate purity via orthogonal methods (HPLC + NMR) .

- Statistical tools : Use ANOVA to assess significance of variable conditions (e.g., solvent polarity, catalyst loading) .

Q. What methodologies enable the design of derivatives with enhanced bioactivity?

- Functional group modifications :

- Nitro → Amino reduction : Catalytic hydrogenation (H₂/Pd-C) to improve solubility .

- Halogenation : Introduce Br/Cl at position 4 of benzamide for increased binding affinity .

- SAR analysis : Correlate LogP (2.8–4.1) with cytotoxicity (R² = 0.89) to optimize lipophilicity .

Q. How are thermodynamic properties (e.g., solubility, stability) experimentally determined?

- Solubility : Shake-flask method in PBS (pH 7.4) at 25°C. Analyze via UV-Vis (λmax = 255 nm) .

- Thermal stability : TGA/DSC to identify decomposition points (>200°C for most derivatives) .

Q. What safety protocols are recommended for handling this compound?

- Hazard mitigation :

- GHS classification : H315 (skin irritation), H319 (eye irritation). Use nitrile gloves and fume hoods .

- Spill management : Absorb with vermiculite; avoid water to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.